N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine
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Overview
Description
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of benzopyrones that have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The compound’s structure features a chromen-2-one core, which is known for its significant pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine typically involves the following steps:
Preparation of 7-hydroxy-4-methylcoumarin: This is achieved through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Benzylation: The 7-hydroxy-4-methylcoumarin is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Acetylation: The benzylated product undergoes acetylation with acetic anhydride to form the acetylated coumarin derivative.
Coupling with L-valine: Finally, the acetylated coumarin derivative is coupled with L-valine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-D-phenylalanine
- [(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
Uniqueness
N-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine is unique due to its specific coupling with L-valine, which may enhance its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C24H25NO6 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(3-benzyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C24H25NO6/c1-14(2)22(23(27)28)25-21(26)13-30-17-9-10-18-15(3)19(24(29)31-20(18)12-17)11-16-7-5-4-6-8-16/h4-10,12,14,22H,11,13H2,1-3H3,(H,25,26)(H,27,28)/t22-/m0/s1 |
InChI Key |
BZAPQZMGZQLMTE-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](C(C)C)C(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)NC(C(C)C)C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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